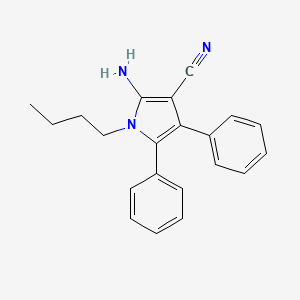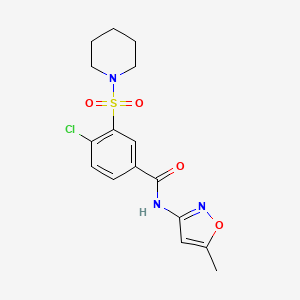![molecular formula C17H21N5O2S B2357918 1-morfolino-2-((7-(p-tolil)-6,7-dihidro-5H-imidazo[2,1-c][1,2,4]triazol-3-il)tio)etanona CAS No. 921790-06-9](/img/structure/B2357918.png)
1-morfolino-2-((7-(p-tolil)-6,7-dihidro-5H-imidazo[2,1-c][1,2,4]triazol-3-il)tio)etanona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-morpholino-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone is a fascinating synthetic compound. It possesses a unique molecular structure that combines morpholine, a tolyl group, and an imidazo-triazole framework. Such complexity makes it a valuable subject of study in various scientific fields.
Aplicaciones Científicas De Investigación
In Chemistry
Catalysis: : It can be used as a ligand in catalysis, assisting in the formation of various chemical bonds.
Organic Synthesis: : Useful in the construction of more complex molecules due to its reactive sites.
In Biology and Medicine
Pharmaceuticals: : Studied for its potential as an active pharmaceutical ingredient due to its unique structure.
Biochemical Studies: : Used to investigate biochemical pathways and enzyme interactions.
In Industry
Material Science: : Incorporated into the design of novel materials with specific mechanical or chemical properties.
Agriculture: : Explored for use in agrochemicals to enhance crop protection and yield.
Mecanismo De Acción
Target of Action
Compounds bearing the1,2,4-triazole moiety, which is present in this compound, are known for their diverse pharmacological effects . They have been reported to exhibit potent antileishmanial and antimalarial activities , and are also known for their antifungal, anticancer, antiviral, antibacterial, anti-inflammatory, antitubercular, antiproliferative, anti-Alzheimer, antidepressant, antioxidant, anti-malarial, anti-leishmanial, antagonistic, antiulcer, anticonvulsant, and hypoglycaemic activities .
Mode of Action
Compounds with similar structures have been reported to interact with their targets, leading to changes that result in their observed biological activities . For instance, some pyrazole-bearing compounds, which share structural similarities with the given compound, have been found to exhibit superior antipromastigote activity .
Biochemical Pathways
Compounds with similar structures have been reported to affect various biochemical pathways, leading to their observed pharmacological effects .
Result of Action
Compounds with similar structures have been reported to exhibit various biological activities, suggesting that they may have significant molecular and cellular effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The synthesis of 1-morpholino-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone typically involves multiple steps. One common method starts with the reaction of a morpholine derivative with an imidazo-triazole compound. This reaction is often catalyzed by a base under reflux conditions, resulting in the formation of the desired product.
Industrial Production Methods: : On an industrial scale, the synthesis might be optimized to enhance yield and purity. This could include the use of automated synthesis machines and continuous flow reactors to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, typically facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: : Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride, converting certain functional groups to their reduced forms.
Substitution: : It is prone to nucleophilic substitution reactions, where a nucleophile replaces the morpholine or other groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Solvents: : Ethanol, methanol, dichloromethane, depending on the reaction requirement.
Major Products: : The major products formed from these reactions depend on the specific functional groups being targeted. Oxidation typically leads to ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions often result in the replacement of specific groups with new functional entities.
Comparación Con Compuestos Similares
Similar Compounds
1-morpholino-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone’s: structural analogs might include compounds like 7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazoles with different substituents at the morpholine position or alterations in the imidazo-triazole core.
Comparison
Structural Uniqueness: : This compound’s unique combination of a morpholine ring and an imidazo-triazole core sets it apart from others, providing distinct reactivity and interaction profiles.
Functional Diversity: : The presence of the morpholine and p-tolyl groups allows for a broader range of chemical reactions and biological interactions, making it more versatile compared to similar molecules without these groups.
This compound stands out due to its multifaceted applications across chemistry, biology, medicine, and industry, showcasing the value of synthetic organic chemistry in developing versatile and impactful molecules.
Propiedades
IUPAC Name |
2-[[7-(4-methylphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2S/c1-13-2-4-14(5-3-13)21-6-7-22-16(21)18-19-17(22)25-12-15(23)20-8-10-24-11-9-20/h2-5H,6-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDIDTLZXXWHSMR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)N4CCOCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-fluorophenyl)-2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2357836.png)
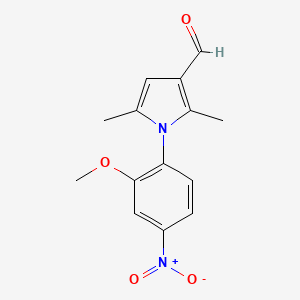
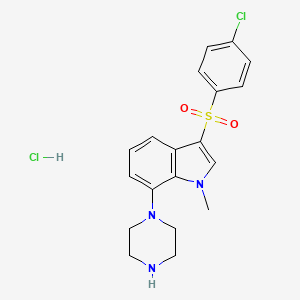
![6-bromospiro[1H-pyrrolo[3,2-b]pyridine-3,4'-oxane]-2-one](/img/structure/B2357841.png)
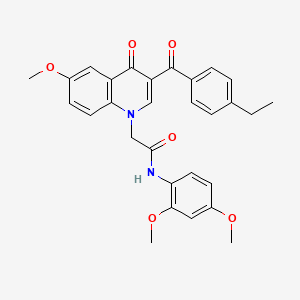
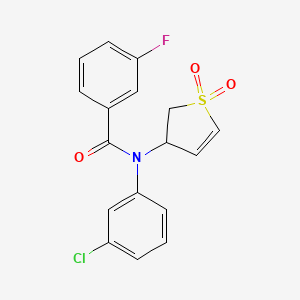

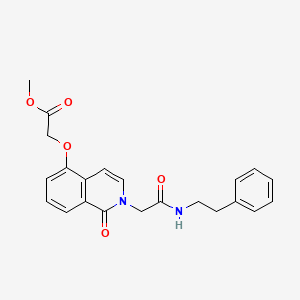

![3,4,5-trimethoxy-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide](/img/structure/B2357849.png)
![Tert-butyl N-[1-[(but-2-ynoylamino)methyl]cyclopentyl]carbamate](/img/structure/B2357851.png)

